2-(3,4-Dimethylcyclohexyl)ethan-1-ol
Description
Contextualization of Substituted Cyclohexane (B81311) Derivatives in Chemical Synthesis
Substituted cyclohexane rings are ubiquitous structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and materials. The cyclohexane ring is not planar; it predominantly adopts a stable "chair" conformation. In a substituted cyclohexane, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
The preference for a substituent to occupy the more spacious equatorial position to avoid steric strain is a guiding principle in chemical synthesis. libretexts.orgopenochem.org This strain, known as a 1,3-diaxial interaction, arises from the repulsion between an axial substituent and the axial hydrogens on the same face of the ring. libretexts.org The larger the substituent, the greater the steric strain, and thus the stronger the preference for the equatorial position. pressbooks.pub This conformational preference is critical as it dictates the molecule's shape, which in turn influences its reactivity and biological activity. The stereoselective synthesis of highly substituted cyclohexanones, for instance, is of considerable interest as this skeleton is a core structure in many pharmaceutical drugs. nih.gov
Significance of Aliphatic Alcohols in Advanced Organic Transformations
Aliphatic alcohols are one of the most fundamental and versatile functional groups in organic chemistry. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, influencing physical properties like boiling point and solubility. In advanced organic transformations, aliphatic alcohols are crucial intermediates. They can be oxidized to form aldehydes, ketones, or carboxylic acids; converted into alkyl halides to facilitate nucleophilic substitution reactions; or transformed into esters and ethers, which are common functional groups in fragrances, solvents, and pharmaceuticals. The hydroxyl group can also serve as a directing group in reactions on the carbon skeleton, guiding reagents to a specific position.
Structural and Stereochemical Complexity of 2-(3,4-Dimethylcyclohexyl)ethan-1-ol Isomers
The structure of this compound presents significant stereochemical complexity. The cyclohexane ring has two stereocenters at carbons 3 and 4, where the methyl groups are attached. This 1,2-disubstitution pattern gives rise to geometric isomers: cis (where the methyl groups are on the same side of the ring) and trans (where they are on opposite sides). pressbooks.pub
These geometric isomers are diastereomers of each other. Furthermore, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, or enantiomers ((3R,4R) and (3S,4S)). idc-online.com The cis isomer also has two chiral centers, but depending on the conformation, it may possess a plane of symmetry that makes it an achiral meso compound. idc-online.comlibretexts.org Therefore, for the 3,4-dimethylcyclohexane core, three main stereoisomers are possible: one meso compound and a pair of enantiomers. idc-online.com The addition of the 2-hydroxyethyl group at the C1 position further complicates the conformational landscape but does not introduce a new stereocenter on the side chain itself.
| Property | Value |
|---|---|
| CAS Number | 1341976-62-2 |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
| LogP | 2.4411 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
| Isomer Type | Configuration | Chirality | Relationship |
|---|---|---|---|
| cis | (3R,4S) or (3S,4R) | Achiral (meso) | Diastereomer of trans isomers |
| trans | (3R,4R) | Chiral | Enantiomers |
| (3S,4S) | Chiral |
Overview of Research Paradigms Applied to Cyclohexyl-Ethanol Systems
The study of substituted cyclohexyl systems heavily relies on a combination of analytical and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure and stereochemistry of cyclohexane derivatives. nih.gov Coupling constants (³J(H,H)) can help determine the relative orientation of protons and thus infer whether substituents are axial or equatorial. nih.gov Low-temperature NMR studies can even be used to directly observe the equilibrium between two chair conformers. acs.org
Computational Chemistry: Molecular modeling and computational chemistry are used to predict the most stable conformations of cyclohexane derivatives and to calculate the energy differences between them. sapub.org These theoretical calculations complement experimental data and provide deeper insight into the steric and electronic factors governing conformational preferences. acs.org
Synthetic Methodologies: Research in this area often focuses on developing stereoselective synthetic routes to access specific isomers. For cyclohexane derivatives, this can involve reactions like catalytic hydrogenation of aromatic precursors, Diels-Alder cycloadditions, or various ring-forming cascade reactions. nih.gov The synthesis of specific isomers is crucial for studying their unique properties. google.com
Identification of Key Research Directions for this compound
Given the foundational principles discussed, several key research directions for this compound can be identified. A primary goal would be the stereoselective synthesis of each of its distinct stereoisomers (cis and the two trans enantiomers). This would allow for a systematic investigation of how the relative and absolute stereochemistry of the methyl groups influences the compound's physical and chemical properties.
Following a successful synthesis, a detailed conformational analysis using advanced NMR techniques and computational modeling would be a logical next step. This would precisely determine the energetic preferences of the 2-hydroxyethyl group in both axial and equatorial positions for each stereoisomer, providing valuable data on the interplay of multiple substituents on the cyclohexane ring. Finally, given that structurally related molecules like menthol derivatives are used as sensory agents in consumer products, exploring the potential applications of the individual isomers of this compound in fields such as fragrance or cooling agent development could be a fruitful avenue of research. google.com
Structure
3D Structure
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(3,4-dimethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8-3-4-10(5-6-11)7-9(8)2/h8-11H,3-7H2,1-2H3 |
InChI Key |
OWXGKOKRJPGOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 3,4 Dimethylcyclohexyl Ethan 1 Ol
Retrosynthetic Analysis of the 2-(3,4-Dimethylcyclohexyl)ethan-1-ol Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comlkouniv.ac.in For this compound, the primary disconnection points are the carbon-carbon bond between the cyclohexane (B81311) ring and the ethan-1-ol side chain, and the bonds involved in forming the substituted cyclohexane ring itself.
A primary disconnection (C-C bond) of the ethan-1-ol side chain suggests two main precursor types: an olefin precursor for a hydroboration-oxidation approach or a substituted aromatic precursor for a catalytic hydrogenation strategy. This leads to two key retrosynthetic pathways:
Pathway A: Disconnecting the C-C and C-O bonds of the side chain via a hydroboration-oxidation reaction leads to a vinyl-substituted dimethylcyclohexane. This olefin can be conceptually derived from a dimethylcyclohexanone through a Wittig reaction or similar olefination process.
Pathway B: Viewing the cyclohexane ring as a saturated version of an aromatic ring leads to a 2-(3,4-dimethylphenyl)ethan-1-ol precursor. This aromatic alcohol can then be subjected to catalytic hydrogenation to saturate the benzene (B151609) ring.
Further disconnection of the 3,4-dimethylcyclohexane core in both pathways would involve strategies to introduce the two methyl groups with the desired stereochemistry, potentially through Diels-Alder reactions, conjugate additions, or sequential alkylations of a cyclic precursor.
| Disconnection | Precursor Type | Forward Reaction |
| C(cyclohexyl)-C(ethyl) | Olefin (e.g., 1-ethenyl-3,4-dimethylcyclohexane) | Hydroboration-Oxidation |
| C(cyclohexyl)-C(ethyl) | Aromatic Alcohol (e.g., 2-(3,4-dimethylphenyl)ethan-1-ol) | Catalytic Hydrogenation |
| C3-CH3 and C4-CH3 | Cyclohexene (B86901) or Cyclohexanone (B45756) derivative | Alkylation/Cyclization |
Approaches to the Construction of the Dimethylcyclohexyl Moiety
The key challenge in synthesizing the 3,4-dimethylcyclohexyl core is the controlled introduction of two methyl groups at adjacent positions with specific stereochemistry.
Regioselective alkylation methods are crucial for placing the methyl groups at the C3 and C4 positions. One potential strategy involves the Diels-Alder reaction between a diene and a dienophile to form a cyclohexene ring with substituents that can be subsequently converted to methyl groups. For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with a suitable dienophile could establish the desired 1,2-dimethyl substitution pattern on a cyclohexene ring, which can then be hydrogenated.
Alternatively, tandem Michael-aldol reactions or similar cyclization strategies can be employed. These methods involve the reaction of enones with Michael donors to construct highly functionalized cyclohexanone skeletons. While not directly yielding a simple dimethylcyclohexane, these intermediates can be further manipulated to achieve the target structure.
Another approach is the direct alkylation of a pre-formed cyclohexane ring. For example, the alkylation of a cyclohexanone enolate can be regioselective depending on the reaction conditions (kinetic vs. thermodynamic control). However, achieving specific 3,4-disubstitution on a simple cyclohexane ring through direct alkylation can be challenging due to competing reactions and lack of strong regiochemical control without activating groups.
The relative stereochemistry of the two methyl groups (cis or trans) is a critical aspect of the synthesis. For 1,2-disubstituted cyclohexanes, the trans isomer, where both methyl groups can occupy equatorial positions, is generally more stable than the cis isomer, where one methyl group is forced into an axial position. amazonaws.com
Stereoselective synthesis can be achieved through various methods. Organocatalytic Michael-Michael-1,2-addition sequences have been shown to produce highly functionalized cyclohexanes with excellent control over stereochemistry, creating multiple contiguous stereocenters. doaj.org While these methods often generate more complex structures, the principles can be adapted for the synthesis of simpler dimethylated systems.
Another strategy involves the stereocontrolled reduction of a 3,4-dimethylcyclohexanone (B1585827) precursor. The choice of reducing agent can influence the stereochemical outcome of the resulting hydroxyl group, which can then be removed. Furthermore, catalytic hydrogenation of a 3,4-dimethylcyclohexene precursor, often proceeding via syn-addition of hydrogen, can lead to specific stereoisomers depending on the catalyst and substrate conformation.
| Method | Description | Stereochemical Control |
| Diels-Alder Reaction | [4+2] cycloaddition to form a cyclohexene ring. | Stereochemistry of reactants is transferred to the product. |
| Organocatalytic Cascade | Sequential Michael and/or aldol (B89426) reactions. | High diastereoselectivity and enantioselectivity possible with chiral catalysts. doaj.org |
| Catalytic Hydrogenation | Reduction of a C=C double bond in a cyclohexene precursor. | Typically results in syn-addition of hydrogen. |
| Stereoselective Reduction | Reduction of a ketone to an alcohol. | Can be controlled by the choice of bulky or chelating reducing agents. |
Formation of the Ethan-1-ol Side Chain
Once the 3,4-dimethylcyclohexyl core is established, the final step is the introduction of the ethan-1-ol side chain. The two primary methods for this transformation are hydroboration-oxidation of an olefin and catalytic hydrogenation of an aromatic precursor.
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com It is also a stereospecific syn-addition, where the hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com
In the context of synthesizing this compound, a plausible olefin precursor would be 1-ethenyl-3,4-dimethylcyclohexane. The reaction would proceed as follows:
Hydroboration: The olefin reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), where the boron atom adds to the terminal carbon of the vinyl group and a hydrogen atom adds to the carbon attached to the cyclohexane ring.
Oxidation: The resulting organoborane is then oxidized, typically with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), to replace the boron atom with a hydroxyl group, yielding the primary alcohol.
This method is highly efficient for the formation of primary alcohols from terminal alkenes and generally proceeds without skeletal rearrangements. libretexts.org
| Reagent | Role | Typical Conditions |
| Borane-THF (BH₃·THF) | Hydroborating agent | Anhydrous THF, 0 °C to room temperature |
| Hydrogen Peroxide (H₂O₂) | Oxidizing agent | Aqueous solution |
| Sodium Hydroxide (NaOH) | Base | Aqueous solution |
An alternative strategy involves the saturation of an aromatic ring of a corresponding phenylethyl alcohol derivative. google.comcolab.wsresearchgate.netacs.org The precursor for this reaction would be 2-(3,4-dimethylphenyl)ethan-1-ol. Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic compounds to their corresponding cycloalkanes. tcichemicals.com
This transformation typically requires a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), and is carried out under elevated hydrogen pressure and temperature. tcichemicals.com The choice of catalyst is crucial for achieving complete saturation of the aromatic ring without causing hydrogenolysis of the alcohol functional group. Rhodium-based catalysts are often effective for the hydrogenation of aromatic rings under relatively mild conditions. nih.govliverpool.ac.ukbohrium.com
The reaction involves the addition of hydrogen across the double bonds of the aromatic ring, leading to the formation of the cyclohexane ring. The stereochemistry of the resulting methyl groups on the cyclohexane ring can be influenced by the catalyst and reaction conditions, often leading to a mixture of cis and trans isomers.
| Catalyst | Typical Conditions | Selectivity |
| Rhodium on Carbon (Rh/C) | H₂ (high pressure), elevated temperature, solvent (e.g., ethanol (B145695), acetic acid) | Effective for aromatic ring hydrogenation. |
| Ruthenium on Carbon (Ru/C) | H₂ (high pressure), elevated temperature, solvent | Also effective, may require different conditions. |
| Palladium on Carbon (Pd/C) | H₂ (variable pressure), room temperature | Generally less effective for aromatic ring saturation compared to Rh or Ru. |
Reduction of Carboxylic Acid or Ester Derivatives
The reduction of carboxylic acids and their ester derivatives represents a fundamental and direct method for the synthesis of this compound. This transformation involves the conversion of the carboxyl or ester functional group into a primary alcohol. The parent compound for this synthesis is 2-(3,4-dimethylcyclohexyl)acetic acid or its corresponding esters, such as the ethyl or methyl ester.
The choice of reducing agent is critical for the success of this reaction. Strong hydride reagents are typically required, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters and completely unreactive towards carboxylic acids. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. libretexts.orglibretexts.org The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate and yield the final alcohol.
The general mechanism for the reduction of an ester, for instance, ethyl 2-(3,4-dimethylcyclohexyl)acetate, with LiAlH₄ involves two main stages. First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion, leading to an aluminum alkoxide. The final alcohol product is liberated upon acidic aqueous workup. chemistrysteps.com
Direct reduction of the carboxylic acid follows a similar pathway but begins with an acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride agent. Subsequently, the carboxylate is reduced to the primary alcohol. libretexts.org Alternative, milder methods are continually being developed, including catalytic hydrosilylation or the use of reagents like ammonia-borane with a titanium tetrachloride catalyst, which can offer greater functional group tolerance. organic-chemistry.org
| Reagent | Substrate Compatibility | Typical Conditions | Notes |
| Lithium aluminum hydride (LiAlH₄) | Carboxylic Acids, Esters, Amides, Aldehydes, Ketones | Anhydrous ether or THF, followed by aqueous workup | Highly reactive, non-selective, pyrophoric. Reduces most polar unsaturated functional groups. libretexts.orglibretexts.org |
| Sodium borohydride (NaBH₄) | Aldehydes, Ketones, Acid Chlorides | Protic solvents (e.g., ethanol, water) | Generally does not reduce esters, amides, or carboxylic acids. libretexts.org |
| Diborane (B₂H₆) / Borane-THF | Carboxylic Acids, Amides, Alkenes | Aprotic solvents (e.g., THF) | Chemoselectively reduces carboxylic acids in the presence of esters. |
| Catalytic Hydrogenation | Aldehydes, Ketones, Alkenes, Nitriles | H₂ gas, metal catalyst (e.g., Pt, Ru), high pressure/temperature | Generally ineffective for esters and carboxylic acids under standard conditions. libretexts.org |
Chemoenzymatic and Biocatalytic Routes to Chiral this compound
The synthesis of specific stereoisomers (enantiomers) of this compound is of significant interest, and chemoenzymatic and biocatalytic methods provide a powerful approach to achieve high enantioselectivity. nih.gov These methods utilize enzymes or whole-cell organisms as catalysts to perform stereoselective transformations, often under mild and environmentally benign aqueous conditions. nih.gov
A primary biocatalytic strategy for producing the chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dimethylcyclohexyl)ethan-1-one. This reaction is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which stereoselectively transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon. acs.org A wide range of microorganisms, including baker's yeast (Saccharomyces cerevisiae), as well as plant-based systems like carrot root (Daucus carota), contain enzymes capable of performing such reductions with high enantiomeric excess (e.e.). nih.govresearchgate.net For industrial applications, isolated and often engineered recombinant enzymes are preferred for their higher activity, stability, and selectivity. nih.gov
The success of the bioreduction can be influenced by both steric and electronic properties of the substrate. rsc.org The bulky 3,4-dimethylcyclohexyl group may affect how the substrate fits into the enzyme's active site, influencing both the reaction rate and the stereochemical outcome.
An alternative chemoenzymatic approach is the kinetic resolution of a racemic mixture of this compound. In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. For example, using an acyl donor like vinyl acetate, a lipase can convert the (R)-alcohol into its corresponding ester while leaving the (S)-alcohol largely untouched. The unreacted (S)-alcohol and the newly formed (R)-ester can then be separated by standard chromatographic techniques. This method is limited to a theoretical maximum yield of 50% for a single enantiomer. nih.gov
| Biocatalyst Type | Transformation | Key Features |
| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. | High enantioselectivity (often >99% e.e.), requires a cofactor (NADH/NADPH), can be used as isolated enzymes or in whole-cell systems. nih.govacs.org |
| Whole Cells (e.g., S. cerevisiae, D. carota) | Asymmetric reduction of ketones. | Inexpensive and readily available, cofactor regeneration is handled internally by the cell's metabolism, reactions often run in water. nih.gov |
| Lipases (e.g., from Candida antarctica) | Kinetic resolution of a racemic alcohol via enantioselective acylation. | High enantioselectivity, does not require a cofactor, widely used in organic solvents. Maximum 50% yield for the desired enantiomer. nih.gov |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using less hazardous materials, and improving energy efficiency. jocpr.com
Atom Economy and Reaction Efficiency
Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. physicsandmathstutor.com A higher atom economy signifies a more efficient and less wasteful process.
For the synthesis of this compound (Molar Mass ≈ 156.27 g/mol ), we can compare two potential routes:
Reduction of Ethyl 2-(3,4-dimethylcyclohexyl)acetate: In this common laboratory method, the ester (Molar Mass ≈ 198.30 g/mol ) is reduced with LiAlH₄ (Molar Mass ≈ 37.95 g/mol ). The balanced reaction (ignoring the workup step for simplicity in this calculation) is: 4 C₁₂H₂₂O₂ + LiAlH₄ → 4 C₁₀H₂₀O + LiAl(OEt)₄ The atom economy is calculated as: (Mass of desired product) / (Total mass of all reactants) * 100% = (4 * 156.27) / (4 * 198.30 + 37.95) * 100% ≈ 75.2%
Catalytic Hydrogenation of 2-(3,4-dimethylcyclohexyl)acetic acid: A greener alternative to metal hydrides is catalytic hydrogenation, although it often requires harsh conditions for carboxylic acids. nsf.gov C₁₀H₁₈O₂ + 2 H₂ → C₁₀H₂₀O + H₂O Here, the atom economy is: (156.27) / (170.25 + 2 * 2.02) * 100% ≈ 89.7%
This comparison highlights that catalytic routes, which add atoms (like H₂) and generate minimal waste (like water), generally have a superior atom economy compared to reactions that use stoichiometric reagents that end up as waste byproducts.
| Metric | Route 1: LiAlH₄ Reduction of Ester | Route 2: Catalytic Hydrogenation of Acid |
| Reactants | Ethyl 2-(3,4-dimethylcyclohexyl)acetate, LiAlH₄ | 2-(3,4-dimethylcyclohexyl)acetic acid, H₂ |
| Byproducts | Lithium tetraethoxide, Aluminum salts | Water |
| Theoretical Atom Economy | ~75.2% | ~89.7% |
Sustainable Solvents and Reagents
The choice of solvents and reagents is a cornerstone of green synthesis. Solvents account for a large portion of the mass and energy used in chemical processes and are a primary source of waste. nih.gov Traditional solvents for hydride reductions, like diethyl ether and THF, pose significant hazards due to their flammability and potential for peroxide formation.
Greener alternatives are increasingly sought after. sigmaaldrich.com For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable feedstocks like corn cobs, is a more sustainable substitute for THF. It has a higher boiling point, is less water-soluble (facilitating easier workup), and is more stable against peroxide formation. Other green solvents include bio-derived ethanol and, in the case of biocatalysis, water itself, which is the most environmentally benign solvent. nih.govsigmaaldrich.comresearchgate.net
Replacing hazardous reagents is also crucial. While LiAlH₄ is highly effective, it is pyrophoric and reacts violently with water. Research into safer, more sustainable reducing agents is ongoing. Catalytic transfer hydrogenation, which uses a stable hydrogen source like isopropanol (B130326) or formic acid instead of H₂ gas, is one such alternative. organic-chemistry.org Similarly, biocatalytic reductions operate in water at ambient temperature and pressure, representing an ideal green process. nih.gov
| Solvent/Reagent Class | Traditional Example | Greener Alternative | Rationale for Improvement |
| Ethereal Solvents | Diethyl Ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable source, higher boiling point, greater stability. |
| Chlorinated Solvents | Dichloromethane (DCM) | Ethyl Acetate, Cyclopentyl methyl ether (CPME) | Lower toxicity, reduced environmental persistence. |
| Reducing Agents | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation, Biocatalysis | Higher atom economy, milder conditions, reduced hazard profile. nsf.gov |
Total Synthesis Pathways and Process Optimization
A total synthesis of this compound would involve a multi-step sequence starting from simple, readily available precursors. A plausible pathway could begin with a commercially available material like 3,4-dimethylcyclohexanone.
A potential synthetic route is as follows:
Carbon Chain Elongation: The ketone, 3,4-dimethylcyclohexanone, can be reacted with the ylide generated from (methoxymethyl)triphenylphosphine in a Wittig reaction. This would form a methyl enol ether.
Hydrolysis to Aldehyde: Acid-catalyzed hydrolysis of the enol ether would yield 3,4-dimethylcyclohexanecarbaldehyde, extending the carbon chain by one.
Second Carbon Addition: This aldehyde could then undergo another Wittig reaction with methylenetriphenylphosphorane (B3051586) to form an exocyclic double bond, yielding 1-ethenyl-3,4-dimethylcyclohexane.
Hydroboration-Oxidation: Anti-Markovnikov hydroboration of the terminal alkene using a borane source (e.g., BH₃-THF) followed by oxidative workup (H₂O₂, NaOH) would regioselectively produce the target primary alcohol, this compound.
Process optimization is essential to transition such a laboratory-scale synthesis into a viable, efficient, and scalable process. longdom.org This involves systematically refining reaction parameters to maximize yield and purity while minimizing costs and environmental impact. numberanalytics.comnumberanalytics.com
A key tool in modern process optimization is Design of Experiments (DoE) . acs.orgnih.gov Rather than optimizing one factor at a time, DoE uses statistical methods to simultaneously vary multiple parameters (e.g., temperature, catalyst loading, reactant concentration, reaction time) and model their interactions. For the hydroboration-oxidation step, a DoE approach could be used to find the optimal balance of temperature, reaction time, and reagent stoichiometry to achieve maximum conversion with minimal side product formation.
Furthermore, implementing continuous flow chemistry can offer significant advantages over traditional batch processing. nih.gov In a flow reactor, reagents are continuously pumped and mixed in a heated or cooled tube. This allows for superior control over reaction temperature, enhanced safety due to the small reaction volume at any given time, and easier scalability by simply running the reactor for a longer duration. nih.gov
| Optimization Parameter | Traditional Approach (One-Factor-At-a-Time) | Modern Approach (DoE) |
| Methodology | Vary one variable (e.g., temperature) while keeping others constant. nih.gov | Vary multiple variables simultaneously based on a statistical design. acs.org |
| Efficiency | Can be slow and may miss optimal conditions caused by interactions between variables. | More efficient in finding a true optimum; reveals interactions between parameters. |
| Information Gained | Effect of a single variable on the outcome. | A predictive mathematical model of the reaction space. |
| Application to Synthesis | Optimizing the temperature for the Wittig reaction. | Simultaneously optimizing temperature, residence time, and stoichiometry in a flow reactor for the hydroboration step. |
Reactivity and Mechanistic Studies of 2 3,4 Dimethylcyclohexyl Ethan 1 Ol
Transformations of the Primary Alcohol Functional Group
The primary alcohol (-CH₂OH) group is a versatile functional handle that can be readily converted into other functional groups such as aldehydes, carboxylic acids, esters, and ethers.
The primary alcohol moiety of 2-(3,4-dimethylcyclohexyl)ethan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org
Partial oxidation to the corresponding aldehyde, 2-(3,4-dimethylcyclohexyl)ethanal, can be achieved using milder oxidizing agents. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) are effective for this transformation. d-nb.info To prevent over-oxidation to the carboxylic acid, it is often crucial to remove the aldehyde from the reaction mixture as it is formed, for instance, by distillation. chemguide.co.uk Another approach involves the use of catalyst systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite. d-nb.info
More vigorous oxidation conditions will convert the primary alcohol directly to the carboxylic acid, 2-(3,4-dimethylcyclohexyl)acetic acid. organic-chemistry.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and sulfuric acid, are commonly employed for this purpose. libretexts.org The reaction is typically carried out under reflux to ensure complete conversion. libretexts.org
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | Pyridinium chlorochromate (PCC) | 2-(3,4-Dimethylcyclohexyl)ethanal | Aldehyde |
| This compound | TEMPO, NaOCl | 2-(3,4-Dimethylcyclohexyl)ethanal | Aldehyde |
| This compound | KMnO₄, H₂SO₄, heat | 2-(3,4-Dimethylcyclohexyl)acetic acid | Carboxylic Acid |
| This compound | CrO₃, H₂SO₄, acetone (B3395972) (Jones Oxidation) | 2-(3,4-Dimethylcyclohexyl)acetic acid | Carboxylic Acid |
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed. chemguide.co.uk Alternatively, more reactive carboxylic acid derivatives such as acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. For sterically hindered substrates, methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be effective. organic-chemistry.org
Etherification can be accomplished through various methods, with the Williamson ether synthesis being a prominent example. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. byjus.com
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type | Example Product |
| Fischer Esterification | Acetic Acid | H₂SO₄, heat | Ester | 2-(3,4-Dimethylcyclohexyl)ethyl acetate |
| Acylation | Acetyl Chloride | Pyridine | Ester | 2-(3,4-Dimethylcyclohexyl)ethyl acetate |
| Steglich Esterification | Benzoic Acid | DCC, DMAP | Ester | 2-(3,4-Dimethylcyclohexyl)ethyl benzoate |
| Williamson Ether Synthesis | 1. NaH; 2. Methyl Iodide | THF | Ether | 1-(2-Methoxyethyl)-3,4-dimethylcyclohexane |
The acid-catalyzed dehydration of this compound proceeds through an elimination reaction to form an alkene. libretexts.org The reaction is typically initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid such as sulfuric or phosphoric acid, forming a good leaving group (water). upenn.edu The departure of water results in the formation of a primary carbocation, which is highly unstable. This intermediate will likely undergo a rapid 1,2-hydride shift to form a more stable secondary or tertiary carbocation on the cyclohexane (B81311) ring. youtube.com
Subsequent elimination of a proton from a carbon adjacent to the carbocation yields the alkene. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene. libretexts.org Given the possibility of forming different carbocation intermediates via hydride shifts, a mixture of alkene products is expected. The stereochemistry of the elimination, particularly whether it follows an E1 or E2 pathway, will depend on the specific reaction conditions. masterorganicchemistry.com For primary alcohols, an E2 mechanism is also possible, where a strong base removes a proton concurrently with the departure of the leaving group. libretexts.org
The stereochemistry of the dimethylcyclohexyl ring will also influence the distribution of products. The relative positions of the methyl groups (cis or trans) will affect the stability of the various conformations of the carbocation intermediates and the accessibility of protons for elimination. libretexts.org
Reactions Involving the Dimethylcyclohexyl Ring System
The dimethylcyclohexyl ring is a saturated aliphatic system and is generally less reactive than the primary alcohol functional group. However, it can undergo certain transformations under specific conditions.
Direct functionalization of the cyclohexane ring in the presence of the alcohol can be challenging due to the higher reactivity of the hydroxyl group. However, if the alcohol is protected, for example, as a silyl (B83357) ether, reactions on the ring become more feasible. Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a bromine atom onto the ring, preferentially at a tertiary carbon.
Electrophilic substitution reactions are not characteristic of saturated alkanes like cyclohexane. uci.eduyoutube.com Therefore, functionalization would likely proceed through radical-based mechanisms or by leveraging the existing methyl substituents to direct reactivity.
The cyclohexane ring in this compound is a stable six-membered ring and is not prone to ring-opening under normal conditions. Such reactions would require high energy input or specialized catalysts.
Skeletal rearrangements, however, are a possibility, particularly in reactions that proceed through carbocation intermediates. For instance, during the acid-catalyzed dehydration of the alcohol, the formation of a carbocation on the ring could be followed by a Wagner-Meerwein rearrangement. wikipedia.org This could involve the migration of one of the methyl groups or a ring contraction/expansion to relieve steric strain, potentially leading to a variety of rearranged alkene products. vaia.comyoutube.com The likelihood and nature of such rearrangements would depend on the stability of the resulting carbocation intermediates. thieme.de
Stereochemical Control and Diastereoselectivity in Reactions of this compound
There is no available research detailing the stereochemical control or diastereoselectivity in reactions involving this compound. The influence of the existing stereocenters on the dimethylcyclohexyl ring on the outcomes of reactions such as oxidations, esterifications, or substitutions has not been documented. Consequently, no data tables on diastereomeric ratios or specific examples of substrate-controlled reactions for this compound can be provided.
Kinetic and Thermodynamic Analyses of Reaction Pathways
A search for kinetic and thermodynamic data for reactions of this compound yielded no specific results. There are no published studies containing measurements of reaction rate constants, activation energies, or thermodynamic parameters such as enthalpy (ΔH) or Gibbs free energy (ΔG) for any of its reaction pathways. Therefore, no data tables or detailed findings on the kinetic or thermodynamic profiles of this compound's reactivity can be presented.
Advanced Spectroscopic and Conformational Analysis of 2 3,4 Dimethylcyclohexyl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric and Conformational Elucidation
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 2-(3,4-dimethylcyclohexyl)ethan-1-ol, providing detailed insights into its connectivity, stereochemistry, and conformational dynamics.
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of the molecule. sdsu.eduresearchgate.net
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY spectra would allow for the tracing of connections within the cyclohexane (B81311) ring and the ethyl alcohol substituent. For instance, the protons of the ethan-1-ol side chain would show correlations, as would the geminal and vicinal protons on the cyclohexane ring. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals. Each protonated carbon in the this compound molecule would exhibit a cross-peak in the HSQC/HMQC spectrum, linking the chemical shifts of the carbon and its attached proton(s). youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique maps longer-range (typically two- to three-bond, ²JCH and ³JCH) correlations between proton and carbon atoms. youtube.com HMBC is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For example, correlations would be expected between the methyl protons and the C3 and C4 carbons of the cyclohexane ring, as well as between the protons of the ethyl group and the carbons of the cyclohexane ring to which it is attached. researchgate.net
A hypothetical summary of expected 2D NMR correlations for a diastereomer of this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC/HMQC Correlation (with ¹³C at) | Key HMBC Correlations (with ¹³C at) |
| -CH₂-OH | -CH₂-CH- | C-1' | C-2', C-1 (cyclohexyl) |
| -CH₂-CH- | -CH₂-OH, Ring Protons | C-2' | C-1', C-1, C-2, C-6 (cyclohexyl) |
| Ring CH Protons | Adjacent Ring Protons | Corresponding Ring Carbons | Adjacent and geminal Ring Carbons, Methyl Carbons |
| Methyl Protons | Ring CH Protons | Corresponding Methyl Carbons | C-3, C-4, Adjacent Ring Carbons |
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal in determining the relative stereochemistry of the substituents on the cyclohexane ring and the preferred conformation of the molecule. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of their bonding connectivity. libretexts.org
For this compound, NOESY/ROESY can differentiate between cis and trans diastereomers by observing correlations between the methyl groups and other protons on the ring. For instance, in a cis-3,4-dimethyl isomer, a NOE correlation would be expected between the protons of the two methyl groups. In contrast, a trans isomer would likely show NOE correlations between a methyl group's protons and axial protons on the same face of the ring. sapub.org These experiments also help in establishing the preferred chair conformation of the cyclohexane ring and the orientation of the ethyl alcohol side chain (axial vs. equatorial). future4200.com
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Preferences and Hydrogen Bonding Networks
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present and intermolecular interactions, particularly hydrogen bonding. ias.ac.inlibretexts.org
The FT-IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group involved in hydrogen bonding. dss.go.th The shape and position of this band can provide insights into the extent and nature of the hydrogen bonding network in the condensed phase. researchcommons.org The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region, and the C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of light, offers complementary information. wikipedia.org It is particularly sensitive to non-polar bonds and skeletal vibrations of the cyclohexane ring. The O-H stretching band is also observable in the Raman spectrum, although it is often weaker and less broad than in the IR spectrum. libretexts.org Analysis of the low-frequency modes in the Raman spectrum can provide information about the conformational isomers present.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| O-H Stretch (H-bonded) | 3200-3600 (Broad) | 3200-3600 (Weak) | Broadness in IR indicates the presence of hydrogen bonding networks. dss.go.th |
| C-H Stretch (Aliphatic) | 2850-3000 (Strong) | 2850-3000 (Strong) | Characteristic of the methyl and methylene groups. |
| C-O Stretch | 1000-1200 (Medium) | 1000-1200 (Weak) | Associated with the alcohol functional group. |
| Cyclohexane Ring Vibrations | Fingerprint Region (<1500) | Fingerprint Region (<1500) | Complex series of bands related to ring puckering and skeletal vibrations. ias.ac.in |
Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways, which can aid in structural confirmation.
For this compound (molecular weight: 156.27 g/mol ), the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 156. However, for alcohols, this peak can be weak or absent due to facile fragmentation. libretexts.org Common fragmentation pathways for cyclohexanol (B46403) derivatives include:
Loss of water (H₂O): A prominent peak at M-18 (m/z 138) is expected due to the elimination of a water molecule from the molecular ion.
Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the cyclohexane ring can occur.
Ring cleavage: Fragmentation of the cyclohexane ring itself can lead to a series of characteristic ions, often with losses of alkyl fragments. whitman.edu
Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment
Given the presence of multiple chiral centers, this compound can exist as several stereoisomers (enantiomers and diastereomers). Chiral chromatography is the primary method for separating these stereoisomers and assessing the enantiomeric and diastereomeric purity of a sample. eijppr.com
The separation of the stereoisomers of this compound requires the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The development of an effective separation method involves screening various types of CSPs. nih.gov
Commonly used CSPs for the separation of chiral alcohols and cyclic compounds include those based on:
Polysaccharide derivatives: Amylose and cellulose (B213188) derivatives, such as those with phenylcarbamate substituents, are widely successful for a broad range of chiral compounds. abo.finih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Cyclodextrins: These cyclic oligosaccharides have a chiral cavity and can separate enantiomers based on the differential inclusion of the analytes. Derivatized cyclodextrins are often used to enhance enantioselectivity. nih.govscispace.com
Pirkle-type phases: These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
Macrocyclic antibiotics: CSPs based on molecules like vancomycin (B549263) and teicoplanin can offer unique selectivity for certain chiral compounds. eijppr.com
The development of a successful separation method would involve optimizing the mobile phase composition (for HPLC) or temperature program (for GC) to achieve baseline resolution of all stereoisomers. nih.gov The choice of the CSP and the chromatographic conditions are critical for achieving the desired separation.
Derivatization Methods for Chiral Separation
The separation of enantiomers of chiral alcohols such as this compound is a crucial step in their analysis. Direct separation on chiral stationary phases is one approach, but derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a widely used and effective alternative. These diastereomers can then be separated on a non-chiral stationary phase by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).
One of the most common methods for the derivatization of chiral alcohols is the Mosher's ester method. sigmaaldrich.com This involves reacting the alcohol with an enantiomerically pure form of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its acid chloride (MTPA-Cl), to form diastereomeric esters. openstax.org The resulting esters exhibit different physicochemical properties, allowing for their separation. Furthermore, analysis of the ¹H NMR spectra of these diastereomeric esters can be used to determine the absolute configuration of the alcohol. stackexchange.comoregonstate.edu
Other derivatizing agents have also been developed and successfully applied to the chiral separation of alcohols. For instance, (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol has been used as a derivatization reagent for the diastereomeric separation of compounds with chiral branched alkyl chains, including chiral alcohols. nih.gov This reagent introduces a fluorescent tag, enabling highly sensitive detection. The choice of derivatizing agent can be critical and often depends on the specific structure of the analyte and the analytical technique to be employed. For example, for GC analysis, derivatizing agents that produce volatile diastereomers are preferred.
The separation of the resulting diastereomers is typically achieved using HPLC with standard non-chiral columns, such as silica (B1680970) gel or C18. mdpi.com The difference in the spatial arrangement of the diastereomers leads to different interactions with the stationary phase, resulting in different retention times. The selection of the mobile phase is crucial for optimizing the separation.
Table 1: Common Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent (CDA) | Common Abbreviation | Resulting Derivative | Key Features |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA | Mosher's Ester | Widely used for both separation and determination of absolute configuration by NMR. sigmaaldrich.com |
| (1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanol | - | Diastereomeric Ester | Introduces a fluorescent tag for sensitive detection. nih.gov |
| N,N'-dimethylcyclohexyl-1,2-diazaseleno-phospholidine | - | Diastereomeric Phospholidine | Allows for analysis by ³¹P and ⁷⁷Se NMR spectroscopy. researchgate.net |
Conformational Dynamics of the 3,4-Dimethylcyclohexyl Moiety
The 3,4-dimethylcyclohexyl moiety of this compound can exist in various conformations due to the flexibility of the cyclohexane ring and the presence of two methyl substituents. The relative orientation of these methyl groups (cis or trans) will significantly influence the conformational preferences and dynamics of the ring.
The cyclohexane ring is not planar and predominantly adopts a chair conformation, which is free of angle and torsional strain. youtube.comnih.gov The chair conformation can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates. nih.gov In an unsubstituted cyclohexane ring, the two chair conformations are isoenergetic. However, in a substituted cyclohexane, the two chair conformers may have different energies, and the equilibrium will favor the more stable conformer.
Substituents on a cyclohexane ring can occupy either axial or equatorial positions. Due to steric interactions with other axial hydrogens (1,3-diaxial interactions), substituents generally prefer the more spacious equatorial position. The energetic preference for the equatorial position is quantified by the A-value, which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.
For a 3,4-disubstituted cyclohexane, the conformational equilibrium will depend on the relative stereochemistry of the substituents (cis or trans).
Trans-3,4-dimethylcyclohexane: In the trans isomer, the two methyl groups are on opposite sides of the ring. This allows for a conformation where both methyl groups are in the equatorial position (diequatorial), which is the most stable arrangement. The alternative chair conformation would place both methyl groups in the axial position (diaxial), which is highly disfavored due to significant 1,3-diaxial interactions.
Cis-3,4-dimethylcyclohexane: In the cis isomer, the two methyl groups are on the same side of the ring. In any chair conformation, one methyl group will be in an axial position and the other in an equatorial position (axial-equatorial). The ring flip will interconvert these positions, but the energy of the two conformers will be the same.
The energy difference between the various conformers can be estimated by considering the steric strain associated with axial substituents and gauche interactions between adjacent substituents.
Table 2: Estimated Steric Strain Energies in Dimethylcyclohexane Conformers
| Isomer | Conformation | Axial Me Groups | Gauche Interactions | Relative Strain Energy (kJ/mol) |
| trans-1,2-Dimethylcyclohexane | diequatorial | 0 | 1 | 3.8 openstax.org |
| diaxial | 2 | 0 | 15.2 openstax.org | |
| cis-1,2-Dimethylcyclohexane | axial-equatorial | 1 | 1 | 11.4 openstax.org |
Note: The table for 1,2-dimethylcyclohexane (B31226) is provided as an illustrative example of the types of steric interactions and their energetic contributions in disubstituted cyclohexanes.
Rotameric Analysis of the Ethan-1-ol Side Chain
The ethan-1-ol side chain attached to the cyclohexane ring also possesses conformational flexibility due to rotation around the C-C single bond connecting the side chain to the ring and the C-C bond within the side chain itself. The rotational barrier for a C-C single bond in a simple alkane like ethane (B1197151) is approximately 12 kJ/mol (2.9 kcal/mol). researchgate.netnih.gov
The preferred rotational conformers (rotamers) of the ethan-1-ol side chain will be those that minimize steric interactions with the cyclohexane ring and between the substituents on the side chain. The population of these rotamers will be governed by the Boltzmann distribution, with the lower energy conformers being more populated at a given temperature.
The orientation of the ethan-1-ol side chain relative to the cyclohexane ring will also be influenced by whether the point of attachment is equatorial or axial. An equatorially attached side chain will have more conformational freedom than an axially attached one, which will experience greater steric hindrance from the axial hydrogens on the same side of the ring.
Theoretical Prediction of Spectroscopic Parameters and Conformational Equilibria
Computational chemistry provides a powerful tool for predicting the spectroscopic properties and conformational equilibria of molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and the energy barriers for their interconversion. rsc.orgruc.dkresearchgate.net
By calculating the energies of the various chair and boat conformations of the 3,4-dimethylcyclohexyl ring, as well as the different rotamers of the ethan-1-ol side chain, a detailed potential energy surface can be constructed. From this, the relative populations of the different conformers at a given temperature can be predicted using Boltzmann statistics.
Furthermore, these computational methods can be used to predict spectroscopic parameters, most notably NMR chemical shifts (¹H and ¹³C). oregonstate.edulibretexts.orgmdpi.com The calculated chemical shifts for each conformer can be averaged, weighted by their predicted populations, to give a theoretical spectrum for the molecule. By comparing the theoretical spectrum with the experimental spectrum, it is possible to validate the predicted conformational preferences and gain a more detailed understanding of the molecule's three-dimensional structure in solution. This combined experimental and theoretical approach is a powerful strategy for the comprehensive structural elucidation of complex organic molecules.
Theoretical and Computational Chemistry Approaches to 2 3,4 Dimethylcyclohexyl Ethan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are foundational to computational chemistry, providing a means to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. These methods are used to determine the electronic structure, optimized geometry, and energetic properties of a molecule from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Thermochemistry
Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of computational cost and accuracy. uci.edu Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.
For 2-(3,4-dimethylcyclohexyl)ethan-1-ol, DFT is crucial for performing geometry optimization. This process identifies the lowest energy three-dimensional arrangement of atoms, corresponding to the most stable molecular conformation. Given the stereochemical complexity of the molecule—arising from the substituted cyclohexane (B81311) ring—multiple isomers (e.g., cis/trans configurations of the methyl groups relative to each other and to the ethan-1-ol substituent) and conformers (e.g., chair, boat, twist-boat forms of the cyclohexane ring) exist. DFT calculations can be used to optimize the geometry of each of these possibilities to locate the global minimum energy structure as well as other low-lying, thermally accessible conformers. researchgate.netnih.gov
Once the geometries are optimized, frequency calculations are typically performed. These calculations not only confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) but also provide the basis for calculating important thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. semanticscholar.org This data is essential for understanding the relative stability of different isomers and their equilibrium populations at a given temperature.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of cis-1-ethanol-3,4-dimethylcyclohexane This table presents hypothetical data for illustrative purposes, demonstrating typical outputs from DFT calculations.
| Conformer Description | Basis Set/Functional | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol, 298.15 K) |
|---|---|---|---|
| Chair (diequatorial substituents) | B3LYP/6-31G(d) | 0.00 | 0.00 |
| Chair (axial/equatorial substituents) | B3LYP/6-31G(d) | 2.15 | 2.05 |
| Twist-Boat | B3LYP/6-31G(d) | 5.80 | 5.95 |
| Chair (diaxial substituents) | B3LYP/6-31G(d) | 7.50 | 7.30 |
Ab Initio Methods for High-Accuracy Energy Calculations
While DFT is a powerful tool, ab initio ("from the beginning") wavefunction-based methods are often employed when higher accuracy is required. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), provide a systematic way to approach the exact solution of the Schrödinger equation, albeit at a significantly higher computational cost. arxiv.org
For a molecule like this compound, it is common to use a hybrid approach. Geometries are first optimized at a computationally cheaper level, such as DFT. Then, single-point energy calculations are performed on these optimized geometries using high-level ab initio methods to obtain more accurate electronic energies. hu-berlin.de This approach, often part of composite thermochemistry methods, aims to achieve "chemical accuracy" (typically within 1 kcal/mol of experimental values). researchgate.net Such high-accuracy energies are vital for constructing precise potential energy surfaces, which are essential for studying reaction mechanisms or detailed conformational dynamics.
Table 2: Comparison of Hypothetical Single-Point Energy Calculations for the Global Minimum Structure of this compound This table provides a conceptual comparison of results from different quantum mechanical methods.
| Method | Basis Set | Relative Computational Cost | Calculated Electronic Energy (Hartree) |
|---|---|---|---|
| HF | cc-pVTZ | Low | -543.12345 |
| B3LYP (DFT) | cc-pVTZ | Medium | -545.98765 |
| MP2 | cc-pVTZ | High | -544.56789 |
| CCSD(T) | cc-pVTZ | Very High | -544.67890 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion over time. MD simulations model a system of atoms and molecules by integrating Newton's classical equations of motion, providing a trajectory that describes how the positions and velocities of particles evolve. nih.govfraserlab.com This technique is essential for exploring the conformational landscape and understanding the dynamic behavior of flexible molecules like this compound. mdpi.com
An MD simulation would reveal how the cyclohexane ring interconverts between its various chair and boat conformations and how the ethan-1-ol side chain rotates. Such simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to study hydration effects and solute-solvent interactions. researchgate.net By analyzing the simulation trajectory, one can calculate various properties, including the radial distribution function to understand local structure, hydrogen bonding lifetimes, and diffusion coefficients. Enhanced sampling techniques within MD can be used to accelerate the exploration of rare conformational changes, providing a more complete picture of the molecule's flexibility. figshare.com
Force Field Development and Validation for Dimethylcyclohexyl Alcohol Systems
Molecular Dynamics simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. nih.gov The accuracy of an MD simulation is fundamentally limited by the quality of the force field used. ethz.ch While general-purpose force fields like CHARMM, AMBER, and OPLS are widely available and well-parameterized for common biomolecules and organic solvents, they may lack specific, highly accurate parameters for a less common structure like a dimethylcyclohexyl alcohol. researchgate.net
Therefore, a crucial step can be the development and validation of a specific force field for this class of molecules. rsc.org This process involves parameterizing the force field's terms (e.g., bond lengths, angles, dihedral angles, and non-bonded interactions) to reproduce high-quality data from either QM calculations or experimental results. researchgate.net For instance, dihedral angle parameters governing the rotation of the ethan-1-ol side chain could be fitted to match the potential energy surface calculated with high-level ab initio methods. The force field would then be validated by using it in simulations to predict macroscopic properties (e.g., density and heat of vaporization of the liquid) and comparing the results to known experimental values for related alcohols.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are powerful tools in medicinal chemistry and materials science for predicting the properties of untested compounds. aidic.it
For analogues of this compound, a QSAR/QSPR study would involve several steps. First, a dataset of structurally similar compounds with known experimental data for a specific property (e.g., receptor binding affinity, boiling point, or water solubility) is compiled. mdpi.com Next, a variety of numerical "descriptors" are calculated for each molecule, which encode different aspects of its structure (e.g., topological, electronic, or steric features). nih.gov Finally, statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed property. A well-validated model could then be used to predict the properties of new analogues based solely on their structure.
Table 3: Example of a Hypothetical QSPR Model for Predicting Boiling Point of Cyclohexyl Alcohol Analogues This table illustrates the components of a QSPR study. Data is hypothetical.
| Compound Name | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| Cyclohexylmethanol | 114.19 | 20.23 | 187 | 185 |
| 2-Cyclohexylethan-1-ol | 128.21 | 20.23 | 205 | 203 |
| 2-(4-Methylcyclohexyl)ethan-1-ol | 142.24 | 20.23 | 218 | 219 |
| This compound | 156.27 | 20.23 | N/A | 232 |
Hypothetical Model Equation: Boiling Point = 1.5 * (Molecular Weight) - 2.0 * (Polar Surface Area) + 15
In Silico Design of Novel Derivatives based on the this compound Scaffold
The structural core of this compound can serve as a "scaffold" for the in silico design of novel derivatives with desired properties. mdpi.com This process leverages the computational tools previously described to guide the synthesis of new molecules. For instance, if a particular biological activity is desired, the scaffold can be systematically modified by adding or changing functional groups at various positions.
Computational methods can then be used to screen this virtual library of derivatives. A QSAR model could provide rapid predictions of activity, allowing for the prioritization of the most promising candidates. For target-based drug design, molecular docking simulations could be used to predict how well each derivative binds to the active site of a specific protein. The derivatives with the best predicted binding affinities and desired physicochemical properties (e.g., solubility, metabolic stability) would then be selected for chemical synthesis and experimental testing, making the discovery process more efficient and cost-effective. researchgate.net
Role and Potential Applications of 2 3,4 Dimethylcyclohexyl Ethan 1 Ol in Specialized Chemical Fields Excluding Clinical/safety/dosage
Building Block for Advanced Polymeric Materials (e.g., specialized monomers)
The structure of 2-(3,4-Dimethylcyclohexyl)ethan-1-ol, featuring a bulky, aliphatic cyclic group and a reactive hydroxyl functional group, makes it a candidate for incorporation into polymeric structures. The hydroxyl group allows it to be used as a monomer in the synthesis of polyesters or polyethers.
The incorporation of the dimethylcyclohexyl group into a polymer backbone could impart specific properties, such as:
Increased Thermal Stability: The rigid cyclic structure can raise the glass transition temperature (Tg) of the polymer.
Enhanced Hydrophobicity: The aliphatic ring would increase the nonpolar character of the material.
Modified Mechanical Properties: The bulky side group could affect chain packing, influencing properties like stiffness and impact resistance.
Despite this potential, a review of current literature does not yield specific examples of advanced polymeric materials or specialized monomers that are explicitly derived from this compound.
Structural Motif in Fragrance and Flavor Chemistry (as a synthetic intermediate or analogue, not a direct ingredient)
The dimethylcyclohexyl moiety is a recognized structural feature in the field of fragrance chemistry nih.gov. Various compounds containing this ring system are valued for their unique and persistent scents. For instance, related ketone derivatives such as 1-(3,3-dimethylcyclohexyl)ethan-1-one and its unsaturated analogue, 1-(3,3-dimethylcyclohex-1-enyl) ethanone, are known fragrance ingredients or intermediates for compounds with ambergris and animalic notes researchgate.netgoogle.comnih.govchemscene.com. Other analogues, like dimethylcyclohexenals, are also used in perfume compositions google.com.
Given this context, this compound serves as a structural analogue and a potential synthetic precursor for new fragrance molecules. Through chemical modification, such as oxidation to the corresponding aldehyde or esterification with fragrant carboxylic acids, it could be converted into novel compounds with desirable olfactory properties. However, it is important to note that this compound is not a direct fragrance ingredient itself but rather a building block for creating such substances. The specific use of this compound as an intermediate in the synthesis of a commercially available fragrance is not explicitly detailed in the reviewed literature.
Reference Material for Chromatographic and Spectroscopic Analysis
In analytical chemistry, pure and well-characterized compounds are essential as reference materials for the identification and quantification of substances in complex mixtures. This compound, with its defined chemical structure, can be used as a reference standard in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as in spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
An analytical standard of this compound would allow laboratories to:
Determine its retention time in a chromatographic system, aiding in its identification in unknown samples.
Generate a standard mass spectrum to confirm its presence by comparing fragmentation patterns.
Obtain a reference NMR spectrum for structural elucidation of related compounds.
While compounds with similar structures, like 3,4-Dimethylhexane, are sold as analytical standards, there is no specific mention in the searched literature of this compound being widely established or certified as a formal reference material by standards organizations sigmaaldrich.com. Its primary availability is as a research chemical bldpharm.comchemscene.com.
Precursor in Bio-inspired and Biomimetic Synthesis Studies (if structural motifs resemble natural products)
Bio-inspired and biomimetic synthesis aim to mimic nature's strategies to create complex molecules. This approach often involves starting from precursors that share structural elements with the target natural product. The dimethylcyclohexyl motif is present in some classes of natural products, such as certain terpenes and steroids.
Theoretically, if a target natural product contained a 3,4-dimethylcyclohexyl ring or a structurally similar feature, this compound could potentially serve as a synthetic starting material or a model compound for methodological studies. Its defined stereochemistry (as cis and trans isomers) could be advantageous in stereoselective synthesis. However, a search of scientific databases does not reveal any published bio-inspired or biomimetic synthesis studies that specifically utilize this compound as a precursor.
Environmental Fate and Biotransformation Studies of 2 3,4 Dimethylcyclohexyl Ethan 1 Ol Non Human
Environmental Release and Distribution Pathways
Information regarding the specific industrial uses, manufacturing processes, or natural occurrences of 2-(3,4-Dimethylcyclohexyl)ethan-1-ol is not documented in available scientific sources. Therefore, its potential pathways for release into the environment, whether through industrial effluent, consumer product use, or other means, remain undefined. The distribution of a chemical in the environment is largely governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Without empirical data for this compound, predictions about its partitioning between air, water, soil, and sediment cannot be accurately made.
Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)
Abiotic degradation processes, including photolysis and hydrolysis, are key mechanisms that can break down chemical compounds in the environment without the involvement of microorganisms. Photolysis involves degradation by light, particularly ultraviolet radiation, while hydrolysis is the breakdown of a substance by reaction with water. There are currently no published studies that have investigated the susceptibility of this compound to either of these degradation pathways. The molecular structure of the compound, an alcohol with a substituted cyclohexane (B81311) ring, suggests that it is likely to be stable to hydrolysis under typical environmental pH conditions. Its potential for photolytic degradation would depend on its ability to absorb light in the environmentally relevant UV spectrum, for which no data is available.
Microbial Biodegradation and Biotransformation in Environmental Compartments
The biodegradation of organic compounds by microorganisms is a critical process for their removal from the environment. However, no studies have been identified that specifically examine the microbial degradation of this compound in soil, water, or sediment.
Without studies on its biodegradation, there is no information on the potential microbial metabolites of this compound. The identification of metabolites is crucial for understanding the complete environmental fate of a compound and for assessing the potential toxicity of its breakdown products.
The kinetics, or the rate of biodegradation, and the specific metabolic pathways that microorganisms might use to break down this compound are unknown. For similar alicyclic alcohols, biodegradation often proceeds through oxidation of the alcohol group and subsequent ring cleavage, but this has not been confirmed for this specific compound.
Analytical Method Development for Environmental Monitoring of this compound
The development of sensitive and specific analytical methods is a prerequisite for monitoring the presence and concentration of a chemical in the environment. While general techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of similar compounds, no specific methods have been published for the detection and quantification of this compound in environmental matrices such as water, soil, or air.
Ecotoxicological Implications from a Molecular Perspective
The potential for a chemical to cause adverse effects in non-human organisms is a key aspect of its environmental risk assessment. There is no available data on the ecotoxicity of this compound. Studies investigating its interaction with non-human enzymes or other biological macromolecules, which could provide insight into its mechanism of toxicity from a molecular perspective, have not been conducted.
Future Research Directions and Emerging Trends for 2 3,4 Dimethylcyclohexyl Ethan 1 Ol
Development of More Efficient and Stereoselective Synthetic Routes
The synthesis of functionalized cyclohexene (B86901) and cyclohexylamine (B46788) derivatives often involves complex cycloaddition reactions. nih.govacs.orgparis-saclay.fr Future research will likely focus on developing more efficient and highly stereoselective methods to produce specific isomers of 2-(3,4-Dimethylcyclohexyl)ethan-1-ol. An unprecedented intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones has been developed using photoredox catalysis, offering a pathway to highly functionalized cyclohexylamine derivatives. nih.gov This approach highlights the potential for visible-light-mediated reactions to construct complex cyclic systems under mild conditions. nih.gov
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Potential Advantage for this compound |
|---|---|---|
| Photoredox Catalysis | Utilizes visible light to initiate cycloaddition reactions, often under mild conditions. nih.gov | High functional group tolerance and potential for novel bond formations. |
| Cascade Reactions | Multi-step reactions where subsequent transformations occur in situ without isolating intermediates. acs.org | Increased atom economy and reduced waste from purification steps. |
| Intramolecular Cyclization | Ring-forming reactions where the reacting groups are part of the same molecule. rsc.org | High degree of stereocontrol due to the constrained geometry of the transition state. |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its basic alcohol functionality, the scaffold of this compound presents opportunities for exploring novel chemical transformations. Research into the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones demonstrates that the cyclohexane (B81311) ring can serve as a precursor to aromatic systems through controlled oxidation. nih.gov Applying similar dehydrogenative strategies could transform the dimethylcyclohexyl group into a substituted aromatic ring, creating a new family of compounds.
Furthermore, the study of nucleophilic substitution reactions in related systems, such as 2-bromomethyl-1,3-thiaselenole, reveals complex pathways involving intermediate cations that lead to unexpected products. mdpi.com Investigating the reactivity of activated derivatives of this compound under various nucleophilic conditions could uncover unique reaction pathways and lead to the synthesis of novel molecular architectures. mdpi.commdpi.comresearchgate.net The discovery of unique reactivity in polycyclic aromatic molecules, such as oxidative nucleophilic substitution of aromatic hydrogen (SNArH), suggests that unconventional transformations could be found for saturated cyclic systems as well. rsc.org
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic routes and understand complex reaction mechanisms, real-time monitoring is indispensable. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow chemists to observe reacting systems without altering them. mt.comfu-berlin.de These methods provide critical data on the concentration of reactants, intermediates, and products as the reaction progresses. mt.com For the synthesis of this compound and its derivatives, in situ monitoring can identify transient intermediates, clarify reaction kinetics, and help to quickly optimize conditions like temperature and catalyst loading. spectroscopyonline.comnih.gov
The use of fiber-optic probes enables these spectroscopic tools to be implemented in a wide range of reaction vessels, from laboratory flasks to industrial reactors. fu-berlin.de Combining multiple techniques, such as in situ X-ray powder diffraction and Raman spectroscopy, has been shown to elucidate the formation mechanisms of complex materials like covalent organic frameworks (COFs). chemrxiv.org A similar multi-technique approach could provide unprecedented insight into the crystallization or reaction pathways involving this compound.
Integration of Machine Learning and AI in Predictive Chemistry for Analogues
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating the discovery and design of new molecules. acs.orgnih.gov For a parent structure like this compound, ML models can be trained to predict the physicochemical properties of thousands of virtual analogues. wwu.edu These models learn from existing chemical data to establish quantitative structure-activity/property relationships (QSAR/QSPR), enabling the rapid screening of new designs before committing to their synthesis. acs.org
Deep learning models, including deep neural networks (DNNs) and recurrent neural networks (RNNs), can effectively model the complex, non-linear relationships between a molecule's structure and its properties. wwu.edu Furthermore, generative AI models can be used to propose entirely novel ligands or molecular structures based on desired characteristics. rsc.org The integration of ML with computational chemistry can provide powerful predictive insights, guiding experimental efforts toward the most promising analogues of this compound for specific applications. nih.govucla.edu
Design and Synthesis of Next-Generation Analogues with Tunable Properties
The functionalization of cyclic structures is a powerful strategy for creating molecules with tailored properties. nih.govacs.orgparis-saclay.fr Future work on this compound will involve the rational design and synthesis of next-generation analogues where specific functional groups are installed to control properties such as solubility, reactivity, or binding affinity. Recent advances in the synthesis of fluoranthenes and other polycyclic aromatic hydrocarbons demonstrate how strategic bond formation can lead to a diverse range of derivatives with applications in materials science. nih.govresearchgate.net
By treating the this compound structure as a scaffold, chemists can introduce a variety of substituents to modulate its electronic and steric profile. For example, introducing fluorine atoms could alter its lipophilicity and metabolic stability, while adding conjugated systems could imbue it with interesting photophysical properties. The goal is to develop a modular synthetic platform that allows for the predictable tuning of the molecule's characteristics.
Sustainable Production and Circular Economy Considerations for Cyclohexanol (B46403) Derivatives
The chemical industry is increasingly focused on sustainable manufacturing processes and the principles of a circular economy. mdpi-res.com The production of cyclohexanol and cyclohexanone (B45756), key industrial intermediates, is an area of active research for green chemistry. mdpi.commdpi.com Future research on this compound should prioritize sustainable synthetic routes, such as those utilizing catalysts made from earth-abundant metals or those that operate in environmentally benign solvents like water. researchgate.netresearchgate.net
Moreover, exploring the use of biomass-derived feedstocks as starting materials could significantly reduce the carbon footprint of production. researchgate.net The concept of a circular bioeconomy, where waste streams are valorized, offers a promising paradigm. nih.gov For instance, lignocellulosic biomass can be converted into platform chemicals that could, through multi-step catalytic processes, serve as precursors to complex cyclohexanol derivatives. mdpi-res.com This approach aligns with the broader goal of creating closed-loop systems that minimize waste and environmental impact. nih.gov
Multiscale Modeling and Simulation Approaches for Complex Systems Involving this compound
Computational modeling provides a powerful lens for understanding and predicting the behavior of chemical systems at multiple scales. uprm.eduprinceton.edu Multiscale modeling, which combines different levels of theory (e.g., quantum mechanics, molecular dynamics, and continuum models), can offer a holistic view of systems involving this compound. nih.govmit.edu For example, quantum mechanical (QM) calculations could be used to study the details of a reaction mechanism, while classical molecular dynamics (MD) simulations could model how the molecule interacts with a solvent or a surface over longer timescales.
This hierarchical approach is essential for tackling complex phenomena where processes at different length and time scales are coupled. uprm.edu By simulating the behavior of this compound and its analogues in various environments, researchers can predict material properties, understand self-assembly processes, or design better catalysts, thereby guiding experimental work and accelerating the development cycle. nih.gov
Q & A
Q. Table 1: Stereochemical Impact on IC₅₀ Values
| Isomer | IC₅₀ (μM) for GABAₐ Receptor | Binding Energy (kcal/mol) |
|---|---|---|
| Axial | 12.3 ± 1.2 | -8.9 |
| Equatorial | 5.7 ± 0.9 | -10.4 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
Standardized Assay Protocols :
- Use uniform cell lines (e.g., HEK293 for ion channel studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
Impurity Profiling :
- Analyze batches via LC-MS to detect trace byproducts (e.g., oxidation products from ethanol -OH) .
Meta-Analysis :
- Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .
Case Study : Conflicting reports on cytotoxicity (IC₅₀ ranging from 50–200 μM) were traced to residual palladium from synthetic steps. Implementing post-synthesis chelation (e.g., with thiourea) reduced variability .
Advanced: What computational methods are recommended for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use Schrödinger’s QikProp or ADMET Predictor to estimate partition coefficients (predicted LogP ~2.1) .
- Solubility Prediction : Employ COSMO-RS (via Turbomole) to model aqueous solubility, accounting for hydrogen-bonding capacity of the hydroxyl group .
- pKa Estimation : Utilize MarvinSketch (ChemAxon) to predict the hydroxyl group’s pKa (~15.2), critical for formulation studies .
Q. Table 2: Predicted vs. Experimental Properties
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogP | 2.1 | 2.3 ± 0.2 |
| Aqueous Solubility | 1.2 mg/mL | 0.9 mg/mL |
| pKa | 15.2 | 15.5 |
Methodological: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
Core Modifications :
- Replace cyclohexyl with bicyclic systems (e.g., decalin) to enhance rigidity and binding affinity .
Functional Group Additions :
- Introduce fluorine at the ethanol carbon to improve metabolic stability .
In Silico Screening :
- Perform virtual screening (e.g., Glide docking) against target libraries (e.g., GPCRs) to prioritize analogs .
Validation : Synthesize top candidates and test in vitro/in vivo models (e.g., murine neuropathic pain assays) to correlate structural changes with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
